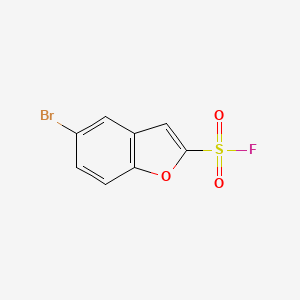

5-Bromo-1-benzofuran-2-sulfonyl fluoride

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1-benzofuran-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO3S/c9-6-1-2-7-5(3-6)4-8(13-7)14(10,11)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTWXMKKQPYWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 1 Benzofuran 2 Sulfonyl Fluoride

Strategies for Benzofuran (B130515) Core Construction with Bromine Substitution

The formation of the benzofuran skeleton, particularly with a bromine substituent at the 5-position, can be achieved through various strategic approaches. These include building the heterocyclic ring system via intramolecular or intermolecular cyclization, or by functionalizing a pre-existing benzofuran ring.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of benzofurans. These reactions typically involve the formation of a C-O bond between a phenol (B47542) and a suitably functionalized side chain.

One common approach involves the palladium-catalyzed intramolecular C-H functionalization of (Z)-2-bromovinyl phenyl ethers. organic-chemistry.org This method allows for the regioselective formation of the benzofuran ring. To obtain the desired 5-bromo substitution, the starting phenol would need to be appropriately brominated.

Another versatile method is the base-promoted intramolecular cyclization of o-bromobenzylketones. researchgate.net This transition-metal-free approach offers a straightforward route to substituted benzofurans. researchgate.net For the synthesis of a 5-bromo-benzofuran derivative, a starting material such as 1-(4-bromo-2-hydroxyphenyl)-2-chloroethanone could potentially be cyclized under basic conditions.

The following table summarizes key aspects of intramolecular cyclization strategies:

| Cyclization Strategy | Key Reactants | Catalyst/Reagent | Notes |

| Palladium-Catalyzed C-H Functionalization | (Z)-2-bromovinyl phenyl ethers | Palladium catalyst | Offers good regioselectivity. organic-chemistry.org |

| Base-Promoted Cyclization | o-bromobenzylketones | Potassium t-butoxide | A transition-metal-free method with a wide range of substrate tolerability. researchgate.net |

| Domino "Ring-Cleavage-Deprotection-Cyclization" | 2-Alkylidenetetrahydrofurans | Boron tribromide | Results in benzofurans with remote bromide functionality. acs.org |

Intermolecular Cyclization Approaches

Intermolecular strategies involve the coupling of two different molecules to form the benzofuran core. A notable example is the copper-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters. organic-chemistry.org This domino reaction involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation. organic-chemistry.org To achieve a 5-bromo-benzofuran, a starting material like 1,5-dibromo-2-iodobenzene could be utilized.

Another approach involves the synthesis of benzofuran derivatives through a cascade radical cyclization/intermolecular coupling of 2-azaallyls. nih.gov This method allows for the construction of complex benzofurylethylamine derivatives. nih.gov

Key features of intermolecular cyclization approaches are outlined below:

| Cyclization Strategy | Key Reactants | Catalyst | Notes |

| Copper-Catalyzed Domino Reaction | 1-bromo-2-iodobenzenes, β-keto esters | Copper(I) iodide | Involves sequential C-C and C-O bond formations. organic-chemistry.org |

| Cascade Radical Cyclization | 2-azaallyl anions, 2-iodo aryl allenyl ethers | Single-electron transfer (SET) initiator | Leads to the formation of complex polycyclic benzofurans. nih.gov |

Functionalization of Pre-formed Benzofuran Rings

An alternative to constructing the brominated benzofuran core from acyclic precursors is the direct bromination of a pre-formed benzofuran ring. The regioselectivity of this electrophilic aromatic substitution is influenced by the existing substituents on the benzofuran ring system.

The use of N-Bromosuccinimide (NBS) in a solvent like carbon tetrachloride is a common method for the bromination of benzofurans. mdpi.com The reaction is often initiated by a radical initiator such as benzoyl peroxide. mdpi.com Depending on the reaction conditions and the substitution pattern of the starting benzofuran, bromination can occur at various positions on the benzene (B151609) ring or at the methyl group if present. mdpi.com

For instance, the bromination of 2-acetyl benzofuran derivatives has been studied using phenyltrimethylammonium (B184261) tribromide, leading to the formation of 2-bromoacetyl benzofurans. jocpr.com To achieve bromination at the 5-position, careful selection of the starting benzofuran and brominating agent is crucial.

The following table details common bromination methods:

| Brominating Agent | Substrate | Notes |

| N-Bromosuccinimide (NBS) | Benzofuran | Often used with a radical initiator; regioselectivity can be an issue. mdpi.com |

| Phenyltrimethylammonium tribromide | 2-acetyl benzofuran | Results in bromination of the acetyl group. jocpr.com |

Introduction of the Sulfonyl Fluoride (B91410) Moiety

Once the 5-bromo-1-benzofuran core is synthesized, the next critical step is the introduction of the sulfonyl fluoride group at the 2-position. Direct fluorosulfonylation reactions are a modern and efficient way to achieve this transformation.

Direct Fluorosulfonylation Reactions

Direct fluorosulfonylation methods offer an advantage over traditional multi-step processes for synthesizing sulfonyl fluorides. These reactions often proceed via radical intermediates and can be applied to a wide range of substrates.

The Sandmeyer reaction is a well-established method for converting aryldiazonium salts into various functional groups. A modern, copper-free Sandmeyer-type reaction has been developed for the synthesis of sulfonyl fluorides. organic-chemistry.orgnih.govacs.orgresearchgate.netfigshare.com

This reaction transforms aryldiazonium salts into sulfonyl fluorides using a sulfur dioxide source, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), and a fluorine source, like Selectfluor. organic-chemistry.orgnih.govacs.orgresearchgate.netfigshare.com A key advantage of this method is its broad functional group tolerance, including compatibility with bromo substituents. organic-chemistry.org

For the synthesis of 5-Bromo-1-benzofuran-2-sulfonyl fluoride, this would involve the diazotization of a 2-amino-5-bromo-1-benzofuran precursor to form the corresponding aryldiazonium salt. This intermediate would then be subjected to the fluorosulfonylation conditions. The reaction can often be performed as a one-pot synthesis directly from the aromatic amine via in situ diazotization. nih.govacs.orgresearchgate.net

The mechanism involves the formation of an aryl radical from the diazonium salt, which then reacts with sulfur dioxide to form an arylsulfonyl radical. A subsequent fluorine atom transfer from the fluorine source yields the final sulfonyl fluoride product. organic-chemistry.org

Key reagents and their roles in the Sandmeyer-type fluorosulfonylation are presented below:

| Reagent | Role |

| Aromatic Amine (e.g., 2-amino-5-bromo-1-benzofuran) | Precursor to the aryldiazonium salt. |

| Nitrous Acid (or equivalent) | For diazotization of the aromatic amine. |

| Sodium Metabisulfite (Na₂S₂O₅) | Sulfur dioxide source. organic-chemistry.orgnih.govacs.orgresearchgate.netfigshare.com |

| Selectfluor | Fluorine source. organic-chemistry.orgnih.govacs.orgresearchgate.netfigshare.com |

Metal-Free Approaches

The construction of the 5-bromo-1-benzofuran core, a key structural motif of the target molecule, can be achieved through various metal-free synthetic routes. These methods are gaining prominence due to their cost-effectiveness and reduced environmental impact compared to traditional metal-catalyzed reactions.

One notable metal-free approach involves the base-promoted intramolecular cyclization of appropriately substituted precursors. For instance, o-bromobenzylketones can undergo cyclization promoted by a strong base like potassium t-butoxide to form the benzofuran ring system. chemicalbook.com This strategy demonstrates broad substrate compatibility, allowing for the synthesis of various substituted benzofurans. chemicalbook.com Another innovative metal-free method is the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which can produce 2-arylbenzofurans in good to excellent yields. nih.gov

Furthermore, catalyst-free synthesis of benzofuran derivatives has been reported through the reaction of substituted salicylaldehydes with sulfoxonium ylides. nih.gov These reactions proceed under mild conditions and offer high yields of the desired dihydrobenzofuran scaffolds, which can be further elaborated to the fully aromatic benzofuran system. nih.gov The development of such metal-free cyclization reactions is crucial for the environmentally benign synthesis of the 5-bromo-1-benzofuran backbone required for producing this compound.

Halogen Exchange Methodologies from Sulfonyl Halides

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a critical step in the synthesis of this compound. This transformation is typically accomplished through a nucleophilic halogen exchange (Halex) reaction, where a fluoride source replaces the chloride on the sulfonyl group.

A common and effective method for this conversion is the use of potassium bifluoride (KHF₂) in an aqueous medium. This process is known to be highly efficient for converting sulfonyl chlorides to their corresponding sulfonyl fluorides. chemicalbook.com The reaction is often carried out in a biphasic system or with a co-solvent to facilitate the interaction between the organic sulfonyl chloride and the aqueous fluoride salt.

The choice of fluorinating agent and reaction conditions can significantly impact the efficiency of the halogen exchange. Besides KHF₂, other fluoride sources such as alkali metal fluorides can be employed, sometimes in the presence of phase-transfer catalysts to enhance reactivity. The stability of the resulting sulfonyl fluoride is a key advantage, as the S-F bond is generally more robust and less susceptible to hydrolysis compared to the S-Cl bond. chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic investigation of various reaction parameters for both the benzofuran ring formation and the subsequent halogen exchange step.

For the synthesis of the benzofuran core, factors such as the choice of solvent, base, and reaction temperature are critical. For instance, in base-promoted cyclizations, the concentration and nature of the base can influence the reaction rate and the formation of side products. Similarly, in acid-catalyzed cyclizations, the type and concentration of the acid, along with the temperature, must be carefully controlled to achieve the desired regioselectivity and yield. rsc.org

In the halogen exchange step, the optimization focuses on the fluoride source, solvent system, and reaction time. The table below illustrates a hypothetical optimization of the fluorination of a sulfonyl chloride precursor.

Table 1: Optimization of Halogen Exchange Reaction Conditions

| Entry | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | KF | Acetonitrile | 80 | 12 | 75 |

| 2 | CsF | DMF | 100 | 8 | 88 |

| 3 | KHF₂ | Water/Acetonitrile | 60 | 6 | 95 |

| 4 | TBAF | THF | 25 | 24 | 60 |

As indicated in the table, a systematic variation of parameters can lead to the identification of optimal conditions that provide high conversion rates in shorter reaction times. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is essential for determining the optimal reaction endpoint and preventing the formation of degradation products.

Scalable Synthetic Routes and Process Chemistry Considerations

Developing a scalable synthetic route for this compound is crucial for its potential applications in research and industry. A scalable process must be safe, cost-effective, and reproducible on a larger scale.

Key considerations for scalability include the availability and cost of starting materials, the use of hazardous reagents, and the ease of purification. For instance, a synthetic route that utilizes readily available commercial starting materials and avoids the use of highly toxic or explosive reagents is preferred. The purification of intermediates and the final product is another critical aspect. Chromatographic purification, which is often used in laboratory-scale synthesis, may not be practical for large-scale production. Therefore, developing a process that allows for purification by crystallization or distillation is highly desirable.

Process safety is also a major concern. Exothermic reactions must be carefully controlled to prevent thermal runaways. The use of robust and well-understood reaction chemistry is essential for ensuring a safe and reliable manufacturing process. A thorough understanding of the reaction mechanism and potential side reactions is necessary to implement appropriate safety measures and control strategies for large-scale production.

Reactivity and Mechanistic Investigations of 5 Bromo 1 Benzofuran 2 Sulfonyl Fluoride

Reactions at the Bromine Substituent

The bromine atom on the benzene (B151609) ring of the benzofuran (B130515) system is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The sulfonyl fluoride (B91410) moiety is generally stable under these conditions, allowing for selective functionalization at the C-Br bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Bromo-1-benzofuran-2-sulfonyl fluoride, these reactions would proceed at the C5 position.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with an organic halide. In the case of a 5-bromobenzofuran (B130475) derivative, the reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 5-arylbenzofuran. Research on similar substrates, such as 5-bromo-2-fluorobenzofuran, has demonstrated that the C-Br bond can be selectively coupled while leaving other functional groups, like a C-F bond, intact. This suggests that the sulfonyl fluoride group in this compound would likely remain untouched during a Suzuki-Miyaura coupling. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. For instance, Pd(OAc)₂ with sterically bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos are often effective for coupling heteroaryl halides.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the C5 position. The reaction conditions are generally mild, and the sulfonyl fluoride group is expected to be compatible with this transformation.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst. It is a versatile method for synthesizing arylamines. Applying this to this compound would allow for the introduction of various primary or secondary amines at the C5 position. The development of specialized ligands has expanded the scope of this reaction to a wide range of amines and aryl halides.

Table 1: Representative Conditions for Cross-Coupling Reactions on 5-Bromobenzofuran Derivatives

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol | 100 °C | Good to Excellent |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | Good |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 °C | Good to Excellent |

Note: The conditions and yields are generalized based on reactions with similar 5-bromobenzofuran substrates and may require optimization for this compound.

Beyond palladium-catalyzed reactions, the bromine substituent can undergo other transformations. Nucleophilic substitution at an aryl bromide is generally difficult but can be achieved under specific conditions. One such transformation is the "halogen dance" reaction, which involves the migration of a halogen atom on an aromatic ring. This reaction is driven by the formation of a more stable organolithium intermediate. For a 5-bromobenzofuran derivative, treatment with a strong base like lithium diisopropylamide (LDA) could lead to deprotonation at an adjacent position, followed by a series of lithium-halogen exchange steps, resulting in the migration of the bromine atom.

Electrophilic substitution, on the other hand, is more likely to occur on the electron-rich benzofuran ring system rather than at the bromine atom itself.

Reactivity of the Benzofuran Heterocycle

The benzofuran ring system has its own characteristic reactivity, which can be exploited for further functionalization.

Dearomatization reactions transform a planar, aromatic system into a non-aromatic, three-dimensional structure. For benzofurans, this can be a powerful strategy to access functionalized 2,3-dihydrobenzofurans, which are common motifs in biologically active compounds. While specific dearomatization studies on this compound are not widely reported, related studies on other benzofuran derivatives provide insights. For instance, a dearomatizing fluoroaroylation of benzofurans has been achieved using aroyl fluorides. In this reaction, a 5-bromo derivative was shown to participate, albeit with lower efficiency compared to other substituted benzofurans. This suggests that the electronic properties of the substituents play a significant role in the dearomatization process.

The fused ring system of benzofuran can be functionalized through C-H activation. The C2 and C3 positions of the furan (B31954) ring are generally the most reactive towards electrophilic attack. However, the presence of the sulfonyl fluoride group at C2 would likely direct further functionalization to other positions. C-H functionalization can also be achieved at the benzene portion of the heterocycle, for example at the C4, C6, and C7 positions, often requiring a directing group to achieve regioselectivity. Various transition metal-catalyzed C-H functionalization methods have been developed for benzofurans, allowing for the introduction of aryl, alkyl, and other groups.

Advanced Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For the Suzuki-Miyaura coupling of this compound, the cycle would begin with the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 5-arylated product and regenerate the Pd(0) catalyst. Computational studies, such as Density Functional Theory (DFT), can provide detailed insights into the energetics of these steps and the role of ligands in facilitating the reaction.

Electrophilic Aromatic Substitution: For electrophilic attack on the benzofuran ring, the stability of the resulting carbocation intermediate (sigma complex) determines the regioselectivity. Theoretical calculations have shown that for benzofuran, attack at the C2 position generally leads to a more stable intermediate due to effective delocalization of the positive charge into the benzene ring. However, the presence of a strong electron-withdrawing group like the sulfonyl fluoride at C2 would deactivate this position and likely direct incoming electrophiles to other positions on the ring. DFT calculations can be employed to predict the most likely sites of electrophilic attack by analyzing the electron density distribution and the stability of the possible intermediates.

Kinetic Studies

No kinetic studies detailing the reaction rates, rate constants, or reaction orders for transformations involving this compound have been reported. Such studies would be essential to quantify its reactivity with various nucleophiles or under different reaction conditions.

Identification of Reaction Intermediates

There is no published research on the identification or characterization of reaction intermediates formed during chemical reactions of this compound. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) or trapping experiments have not been applied to elucidate the step-by-step mechanism of its reactions.

Transition State Analysis

Computational or experimental analyses of the transition states in reactions involving this compound are not available. Such analyses are crucial for understanding the energy barriers of reaction pathways and for explaining the regioselectivity and stereoselectivity of its transformations.

Synthetic Applications and Derivatization Strategies

Utilization as a Versatile Building Block in Complex Chemical Synthesis

The utility of 5-Bromo-1-benzofuran-2-sulfonyl fluoride (B91410) as a versatile building block stems from the distinct reactivity of its two key functional groups: the bromo substituent at the C5-position and the sulfonyl fluoride at the C2-position. These groups can be addressed with a high degree of chemical selectivity, enabling sequential and orthogonal modifications.

The bromine atom serves as a classical handle for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. For instance, Suzuki, Stille, Heck, and Sonogashira couplings can be employed to append various aryl, heteroaryl, alkyl, or alkynyl moieties to the benzofuran (B130515) core.

Concurrently, the sulfonyl fluoride group (-SO₂F) at the C2-position acts as a stable yet reactive electrophilic hub. It is notably more resistant to hydrolysis than its sulfonyl chloride counterpart but reacts efficiently with a range of nucleophiles under specific conditions. This reactivity, central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, allows for the formation of sulfonamides, sulfonate esters, and other derivatives. mdpi.comrsc.org The ability to perform these transformations independently of the reactions at the C5-bromo position makes this compound a highly adaptable component in multi-step synthetic sequences.

| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Functional Group |

|---|---|---|---|

| C5-Bromo | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | Aryl |

| C5-Bromo | Heck Coupling | Alkene, Pd catalyst, Base | Alkene |

| C5-Bromo | Sonogashira Coupling | Alkyne, Pd/Cu catalysts, Base | Alkyne |

| C5-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amine |

| C2-Sulfonyl Fluoride | Sulfonamide Formation | Primary/Secondary Amine, Base | Sulfonamide (-SO₂NR₂) |

| C2-Sulfonyl Fluoride | Sulfonate Ester Formation | Alcohol/Phenol (B47542), Base | Sulfonate Ester (-SO₂OR) |

Synthesis of Diversely Functionalized Benzofuran Derivatives

Leveraging the orthogonal reactivity of its functional groups, this compound serves as an excellent starting material for creating libraries of diversely functionalized benzofuran derivatives. nih.gov The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds, making the synthesis of its derivatives a key focus in medicinal chemistry. scienceopen.comnih.govniscair.res.in

A typical synthetic strategy might involve an initial palladium-catalyzed cross-coupling reaction at the C5-position to install a desired molecular fragment, followed by the derivatization of the C2-sulfonyl fluoride. For example, a Suzuki coupling could be used to introduce a substituted phenyl ring at the C5-position, after which the sulfonyl fluoride can be reacted with a panel of amines to generate a library of 2-sulfonamidobenzofuran derivatives. This modular approach allows for the systematic exploration of the chemical space around the benzofuran core, which is crucial for developing structure-activity relationships (SAR) in drug discovery programs.

| Derivative Class | Modification at C5 (via Bromine) | Modification at C2 (via Sulfonyl Fluoride) |

|---|---|---|

| 5-Aryl-2-sulfonamides | Aryl or Heteroaryl Group | Reaction with various amines |

| 5-Alkynyl-2-sulfonate esters | Alkynyl Group | Reaction with various alcohols/phenols |

| 5-Vinyl-2-sulfonamides | Vinyl Group | Reaction with various amines |

| 5-Amino-2-sulfonamides | Amino Group (via Buchwald-Hartwig) | Reaction with various amines |

Design and Application in Probes for Mechanistic Chemical Biology Studies

The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology due to its unique combination of stability and reactivity. rsc.org Unlike more aggressive electrophiles, sulfonyl fluorides are generally stable in aqueous media but can covalently react with a broad range of nucleophilic amino acid residues within proteins, including serine, threonine, tyrosine, lysine, cysteine, and histidine. mdpi.comrsc.orgnih.govnih.gov This context-dependent reactivity makes them ideal for designing chemical probes to study protein function.

The design of probes based on this compound follows a clear principle: the benzofuran scaffold serves as a recognition element that can be tailored to bind non-covalently to a specific protein's active or allosteric site. The C5-bromo position is a key site for installing functionalities that enhance binding affinity and selectivity. Once the probe is localized at the target site, the C2-sulfonyl fluoride acts as a covalent warhead, forming a stable sulfonyl-enzyme or sulfonyl-protein linkage. This irreversible binding facilitates a range of in vitro applications, such as:

Target Identification and Validation: Covalent probes can be used to pull down their protein targets from complex cell lysates for identification by mass spectrometry.

Enzyme Inhibition: The sulfonyl fluoride can act as an irreversible inhibitor by modifying a key catalytic residue in an enzyme's active site. rsc.org

Mapping Binding Sites: By identifying the specific amino acid residue that has been covalently modified, these probes help to map the binding pocket of a protein. rsc.org

This approach expands the toolkit of chemical biology, enabling the study of proteins that have been challenging to target with traditional reversible inhibitors. nih.govrsc.org

| Amino Acid | Nucleophilic Group | Reactivity with -SO₂F |

|---|---|---|

| Serine (Ser) | Hydroxyl (-OH) | Yes |

| Threonine (Thr) | Hydroxyl (-OH) | Yes |

| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Yes |

| Lysine (Lys) | Amine (-NH₂) | Yes |

| Histidine (His) | Imidazole | Yes |

| Cysteine (Cys) | Thiol (-SH) | Yes |

Integration into Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore novel areas of chemical space and identify new biological activities. The structural features of this compound make it an ideal starting point for DOS campaigns. nih.gov

A DOS strategy using this compound would involve a branching pathway where the two reactive handles are used to introduce a wide variety of building blocks. For example, a core set of 5-substituted benzofurans could be generated through several different types of cross-coupling reactions. Each of these products could then be reacted with a diverse library of nucleophiles (e.g., amines, alcohols) at the sulfonyl fluoride position. This "two-dimensional" diversification approach rapidly generates a large matrix of unique compounds from a single, common intermediate, fulfilling the core principle of DOS. The resulting library of complex and diverse benzofurans can then be screened in high-throughput assays to identify compounds with novel biological functions. nih.govrsc.org

Contributions to Heterocyclic Chemistry

The chemistry of this compound contributes significantly to the broader field of heterocyclic chemistry. researchgate.net Benzofurans are a cornerstone of heterocyclic chemistry due to their prevalence in nature and their wide range of applications. jocpr.com The synthesis and functionalization of this particular derivative provide a platform for developing and refining synthetic methodologies.

Furthermore, the integration of the sulfonyl fluoride group onto the benzofuran scaffold bridges traditional heterocyclic synthesis with the emerging field of SuFEx click chemistry. rsc.org This allows chemists to explore new bioconjugation strategies and develop novel covalent inhibitors. The study of this compound's reactivity and its application in synthesizing more complex heterocyclic systems helps expand the fundamental knowledge and practical tools available to synthetic and medicinal chemists. The development of novel routes to create functionalized isoxazoles using a sulfonyl fluoride reagent showcases the potential for this functional group in constructing other heterocyclic systems. rsc.org

Computational and Theoretical Studies

Electronic Structure and Bonding Analysis

The electronic structure of 5-Bromo-1-benzofuran-2-sulfonyl fluoride (B91410) is characterized by the interplay of the fused benzofuran (B130515) ring system, the electron-withdrawing sulfonyl fluoride group, and the bromine substituent. The benzofuran unit, a heterocyclic aromatic system, possesses a delocalized π-electron system. The fusion of the benzene (B151609) and furan (B31954) rings creates a planar and rigid core.

Computational methods such as Density Functional Theory (DFT) can be employed to model the electron distribution within the molecule. The analysis of molecular orbitals would likely show the highest occupied molecular orbital (HOMO) distributed primarily over the benzofuran ring, indicating its role as the primary electron donor in potential reactions. Conversely, the lowest unoccupied molecular orbital (LUMO) is expected to be localized around the sulfonyl fluoride group, highlighting its electrophilic nature. The strong electron-withdrawing effect of the sulfonyl fluoride moiety significantly lowers the energy of the LUMO, making the sulfur atom a prime target for nucleophilic attack.

Intermolecular interactions in the solid state, such as C-H⋯O hydrogen bonds and π–π stacking, have been observed in structurally related benzofuran derivatives. nih.govnih.gov These non-covalent interactions are crucial for understanding the crystal packing and the supramolecular architecture of these compounds. mdpi.com

Conformational Landscape Exploration

The conformational landscape of 5-Bromo-1-benzofuran-2-sulfonyl fluoride is largely defined by the rotation around the C2-S bond, which connects the sulfonyl fluoride group to the benzofuran ring. While the benzofuran core is essentially planar, the orientation of the sulfonyl fluoride group relative to this plane is a key conformational variable.

Crystallographic data from analogous compounds, such as 5-bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran and its derivatives, reveal that the group attached to the sulfonyl moiety often adopts a conformation where it is significantly twisted out of the plane of the benzofuran ring. nih.govnih.gov For instance, in 5-bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran, the dihedral angle between the 4-fluorophenyl ring and the benzofuran plane is 76.51 (6)°. nih.gov A similar perpendicular orientation is observed in other related structures. nih.govnih.gov This suggests that a non-planar arrangement is energetically favorable, likely to minimize steric hindrance between the sulfonyl group and the adjacent parts of the benzofuran ring.

Computational potential energy surface scans, varying the dihedral angle of the C-S bond, could precisely map out the energy minima and rotational barriers. These studies would likely confirm that the lowest energy conformers are those where the sulfonyl fluoride group is substantially rotated out of the benzofuran plane.

| Compound | Dihedral Angle (°) | Reference |

|---|---|---|

| 5-Bromo-3-(4-fluorophenylsulfonyl)-2,7-dimethyl-1-benzofuran | 72.35 (5) | nih.gov |

| 5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran | 76.51 (6) | nih.gov |

| 5-Bromo-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran | 81.47 (6) (phenyl ring) | researchgate.net |

| 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran | 89.38 (6) | nih.gov |

Prediction of Reactivity and Selectivity Profiles

The reactivity of this compound is dominated by the electrophilic nature of the sulfur(VI) center. nih.gov The S-F bond, while generally stable, can be activated for reaction with specific nucleophiles, a characteristic feature of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govresearchgate.net

Computational tools can predict the reactivity of different sites within the molecule. Analysis of the electrostatic potential surface would visually confirm the electron-deficient nature of the sulfur atom, making it the primary site for nucleophilic attack. The benzofuran ring itself could be susceptible to electrophilic aromatic substitution, although the strong deactivating effect of the sulfonyl fluoride group would make such reactions challenging.

The selectivity of its reactions, particularly in the context of SuFEx, is a key aspect. Sulfonyl fluorides are known to react selectively with certain nucleophiles like phenols and some amines, while being remarkably stable towards others, including water. nih.gov This latent reactivity is a cornerstone of their utility in click chemistry. nih.gov Theoretical calculations can help rationalize this selectivity by comparing the activation barriers for the reaction of the sulfonyl fluoride with different nucleophiles.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling allows for the detailed exploration of reaction mechanisms involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated energy barriers for a given reaction. This is particularly valuable for understanding the intricacies of SuFEx reactions. researchgate.net

For a typical SuFEx reaction, where a nucleophile attacks the sulfur center, computational models can elucidate the geometry of the transition state. This is often a pentacoordinate sulfur species. The energy of this transition state determines the rate of the reaction. By calculating the reaction energy profile, one can determine whether the reaction is kinetically and thermodynamically favorable.

These models can also investigate the role of catalysts, such as Lewis bases or bifluoride salts, which are often used to accelerate SuFEx reactions. nih.gov The calculations can show how these catalysts interact with the sulfonyl fluoride, lowering the activation energy of the reaction.

Theoretical Insights into Sulfur(VI) Fluoride Exchange Mechanism

The mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) has been a subject of both experimental and theoretical investigation. nih.gov Computational studies have been instrumental in clarifying the mechanistic details. The exchange of the fluoride on the sulfur(VI) center with an incoming nucleophile is the key step. researchgate.net

Theoretical models have shown that the fluoride exchange with another fluoride anion is a low-barrier process. nih.gov In reactions with other nucleophiles, such as phenolates, the mechanism is believed to proceed through an associative pathway involving a hypervalent sulfur intermediate. The stability of the S(VI)-F bond towards many common nucleophiles is a key feature that computational studies can help explain by calculating the high activation energies for these non-productive pathways. nih.gov

The unique reactivity of sulfonyl fluorides in SuFEx chemistry stems from a delicate balance between the stability of the S-F bond and its ability to be activated under specific conditions. nih.gov Theoretical insights help to quantify this balance, providing a deeper understanding of why these reagents are so effective in click chemistry applications. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized benzofurans and arylsulfonyl fluorides is a mature field, yet the development of green and efficient methods remains a key objective. nih.govtandfonline.com Future research into the synthesis of 5-Bromo-1-benzofuran-2-sulfonyl fluoride (B91410) will likely focus on moving beyond traditional multi-step procedures.

Potential Research Avenues:

One-Pot Syntheses: Designing a one-pot reaction sequence starting from readily available precursors, such as 5-bromosalicylaldehyde (B98134) derivatives, could significantly improve efficiency. This might involve a domino reaction combining benzofuran (B130515) ring formation with subsequent sulfonylfluorination.

Catalytic C-H Functionalization: A highly attractive and sustainable approach would be the direct C-H sulfonylfluorination of a pre-formed 5-bromo-1-benzofuran. This would avoid the need for pre-functionalized starting materials and reduce waste.

Flow Chemistry: The use of microreactor technology could enable a safer, more scalable, and highly controlled synthesis of this compound, particularly if energetic or unstable intermediates are involved.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| One-Pot Syntheses | Increased efficiency, reduced waste, time-saving. | Compatibility of reagents and reaction conditions. |

| C-H Functionalization | Atom economy, reduced synthetic steps. | Regioselectivity and catalyst development. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs and optimization of flow parameters. |

Exploration of Undiscovered Reactivity Modes

The reactivity of 5-Bromo-1-benzofuran-2-sulfonyl fluoride is expected to be dictated by the interplay of the electrophilic sulfonyl fluoride group, the benzofuran ring system, and the bromine substituent. While the sulfonyl fluoride is a known electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, other reactivity modes remain to be discovered. imperial.ac.uklatrobe.edu.au

Prospective Areas of Investigation:

SuFEx Click Chemistry: A primary area of exploration will be its application in SuFEx click chemistry to form sulfonamides, sulfonate esters, and other sulfur-linked conjugates. researchgate.netnih.govrsc.org The benzofuran core could introduce unique properties to the resulting products.

Transition Metal-Catalyzed Cross-Coupling: The bromine atom at the 5-position provides a handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would allow for the late-stage functionalization of the molecule, creating a library of complex derivatives.

Photoredox Catalysis: Investigating the behavior of the compound under photoredox conditions could unveil novel reaction pathways, potentially involving radical intermediates.

Advanced Spectroscopic Characterization of Reaction Products (beyond basic identification)

Beyond routine spectroscopic identification (NMR, IR, MS), future research should employ advanced techniques to gain deeper insights into the structural and electronic properties of the reaction products derived from this compound.

Potential Advanced Spectroscopic Studies:

| Spectroscopic Technique | Information Gained | Potential Application |

| 2D NMR (NOESY, ROESY) | Through-space correlations between protons, conformational analysis. | Determining the 3D structure of complex derivatives. |

| X-ray Crystallography | Precise bond lengths, bond angles, and crystal packing. | Unambiguous structure determination and understanding intermolecular interactions. |

| Circular Dichroism (CD) | Chirality and secondary structure of biomolecular conjugates. | Studying the interaction of derivatives with proteins or DNA. nih.gov |

| Ultrafast Spectroscopy | Excited-state dynamics and photophysical processes. | Characterizing potential photochemically active materials. |

Synergistic Approaches Combining Catalysis and Reactivity

The combination of different catalytic strategies could unlock novel transformations and applications for this compound.

Emerging Synergistic Research Directions:

Dual Catalysis: Employing a combination of a transition metal catalyst (to activate the C-Br bond) and an organocatalyst (to modulate the reactivity of the sulfonyl fluoride) could lead to the development of novel, highly selective transformations.

Biocatalysis: The use of enzymes to perform stereoselective modifications on derivatives of this compound could provide access to chiral compounds with potential pharmaceutical applications.

Catalytic Polymerization: The bifunctional nature of the molecule (a polymerizable benzofuran ring and a reactive sulfonyl fluoride group) could be exploited in novel polymerization strategies.

Applications in Advanced Organic Materials Science

The unique combination of a halogenated benzofuran core and a sulfonyl fluoride group suggests potential applications in materials science. Benzofuran-containing polymers have been explored for their electronic and optical properties. researchgate.net

Potential Material Science Applications:

Organic Electronics: The benzofuran moiety is a known component in organic semiconductors. researchgate.net Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The bromine atom and sulfonyl fluoride group could be used to tune the electronic properties and facilitate crosslinking.

Polymer Chemistry: The compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The resulting materials may possess enhanced thermal stability, flame retardancy (due to the bromine), and specific reactivity (due to the sulfonyl fluoride).

Chemical Probes: The sulfonyl fluoride group is a known covalent warhead for binding to biological macromolecules. Therefore, fluorescently tagged derivatives of this compound could be developed as chemical probes for imaging and proteomics.

常见问题

Q. What are the typical synthetic routes for preparing 5-bromo-1-benzofuran-2-sulfonyl fluoride?

The synthesis involves multi-step reactions starting with halogenation and sulfonation. A common approach includes:

- Step 1 : Bromination of 1-benzofuran derivatives using electrophilic brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to introduce the bromine substituent .

- Step 2 : Sulfonation using sulfur trioxide (SO₃) or chlorosulfonic acid to form the sulfonyl chloride intermediate. Subsequent fluorination with potassium fluoride (KF) or DAST yields the sulfonyl fluoride .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) ensure high purity (>95%). Analytical validation via TLC, NMR, and MS is critical .

Q. How is the structure of this compound validated experimentally?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., deshielded aromatic protons adjacent to sulfonyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., C–S bond ~1.76 Å, S–F bond ~1.42 Å) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure refinement?

Disorder often arises from overlapping electron densities in the sulfonyl or benzofuran moieties. Strategies include:

- SHELXL Refinement : Use PART and SUMP instructions to model partial occupancies and anisotropic displacement parameters .

- Occupancy Ratio Optimization : Refine occupancies of disordered atoms (e.g., fluorine or bromine) iteratively to minimize R-factor discrepancies .

- Validation Tools : Check ADPs and residual densities using ORTEP-3 to avoid overinterpretation .

Q. What analytical methods resolve conflicting spectroscopic data for sulfonyl fluoride derivatives?

Discrepancies in NMR or MS data may stem from tautomerism or impurities. Solutions involve:

- 2D NMR Techniques : HSQC and HMBC clarify through-bond correlations (e.g., distinguishing sulfonyl vs. ester groups) .

- X-ray Photoelectron Spectroscopy (XPS) : Directly probes sulfur oxidation states (sulfonyl fluoride: S⁶+ at ~168–170 eV binding energy) .

- Synchrotron XRD : High-resolution data collection resolves subtle structural ambiguities .

Q. How does the sulfonyl fluoride group influence the compound’s reactivity in bioconjugation studies?

The sulfonyl fluoride acts as a "clickable" electrophile, enabling selective reactions with nucleophiles (e.g., serine in proteases). Methodological considerations:

- Kinetic Trapping : Optimize pH (7.4–8.5) and temperature (25–37°C) to enhance reaction rates with biological targets .

- Competitive Assays : Use fluorogenic substrates (e.g., AMC derivatives) to quantify enzyme inhibition or labeling efficiency .

Q. What strategies mitigate competing side reactions during functionalization of the benzofuran core?

Side reactions (e.g., debromination or sulfonyl group hydrolysis) are minimized by:

- Protective Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during sulfonation .

- Low-Temperature Fluorination : Use DAST at −78°C to avoid decomposition of the sulfonyl fluoride .

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

| Parameter | Value (Example from ) | Refinement Software |

|---|---|---|

| Space Group | P1 | SHELXL-2018 |

| a, b, c (Å) | 7.996, 10.664, 11.170 | ORTEP-3 |

| α, β, γ (°) | 71.98, 74.69, 79.96 | Bruker APEX-II |

| R-factor | 0.028 |

Q. Table 2. Common Impurities and Mitigation Strategies

| Impurity | Source | Removal Method |

|---|---|---|

| Unreacted Bromobenzofuran | Incomplete bromination | Column chromatography (hexane:EtOAc 4:1) |

| Hydrolyzed Sulfonyl Chloride | Moisture exposure | Anhydrous KF treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。